N-(2,3-Dihydroindol-1-ylsulfonyl)-6-methylsulfanylpyridine-3-carboxamide
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Overview
Description
Indole derivatives, like the one in your compound, are a significant group of heterocyclic compounds. They are found in many bioactive aromatic compounds and have been used in various synthetic drug molecules . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of indole derivatives can vary widely. The indole group itself is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . The exact structure of your compound would depend on the specific locations and types of the sulfonyl and methylsulfanyl groups.Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific reactions that your compound can undergo would depend on the exact arrangement and types of functional groups present.Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. In general, indoles are crystalline and colorless in nature with specific odors . The exact properties of your compound would depend on the specific arrangement and types of functional groups present.Scientific Research Applications
Poly(ADP-ribose) Polymerase (PARP) Inhibition :
- The study by Rutkowski et al. (2003) explored N-methyl-2-pyridone-5-carboxamide (2PY), a product of nicotinamide-adenine dinucleotide (NAD) degradation. The study found that 2PY, along with increased serum concentrations in chronic renal failure (CRF) patients, has toxic properties, including significant inhibition of PARP-1, suggesting its potential role as a novel uremic toxin (Rutkowski et al., 2003).
DNA-Intercalating Drug Studies :
- McCrystal et al. (1999) conducted a Phase I study on N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a new DNA-intercalating drug with a dual mode of cytotoxic action, thought to involve topoisomerases I and II. The study highlighted the novelty of DACA's action and its promising preclinical activity against solid tumors (McCrystal et al., 1999).
Repellent Efficacy in Arthropod Management :
- Klun et al. (2003) studied the repellent efficacy of a new chiral piperidine analog compared with Deet and Bayrepel in laboratory assays against mosquitoes. The study's findings underscored the potential of new synthetic arthropod repellents in disease vector management (Klun et al., 2003).
Mechanism of Action
Future Directions
The future directions for research on indole derivatives are vast. Given their diverse biological activities, there is immense potential to explore these compounds for newer therapeutic possibilities . The specific future directions for your compound would depend on its exact biological activities and potential applications.
properties
IUPAC Name |
N-(2,3-dihydroindol-1-ylsulfonyl)-6-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-22-14-7-6-12(10-16-14)15(19)17-23(20,21)18-9-8-11-4-2-3-5-13(11)18/h2-7,10H,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOLXRMYUWPBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)C(=O)NS(=O)(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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